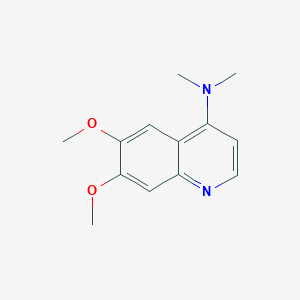
4-Dimethylamino-6,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dimethylamino-6,7-dimethoxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of dimethylamino and methoxy groups attached to the quinoline ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethylamino-6,7-dimethoxyquinoline typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine. This reaction is carried out in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4-Dimethylamino-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: The dimethylamino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-Dimethylamino-6,7-dimethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 4-dimethylamino-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby influencing gene expression.
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
6,7-Dimethoxyquinoline: Lacks the dimethylamino group but shares similar structural features.
4-Chloro-6,7-dimethoxyquinoline: A precursor in the synthesis of 4-dimethylamino-6,7-dimethoxyquinoline.
Uniqueness
This compound is unique due to the presence of both dimethylamino and methoxy groups, which can enhance its solubility and biological activity. Its ability to inhibit specific enzymes like G9a sets it apart from other quinoline derivatives .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
6,7-dimethoxy-N,N-dimethylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)11-5-6-14-10-8-13(17-4)12(16-3)7-9(10)11/h5-8H,1-4H3 |
InChIキー |
WKZZPFXNDGIDGK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C2C=C(C(=CC2=NC=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


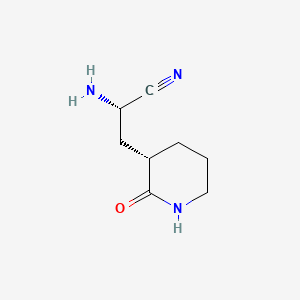
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
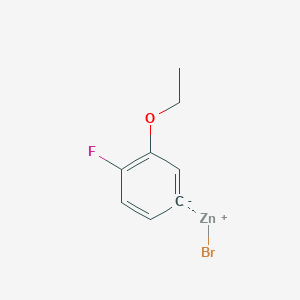
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
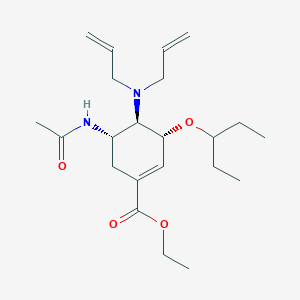

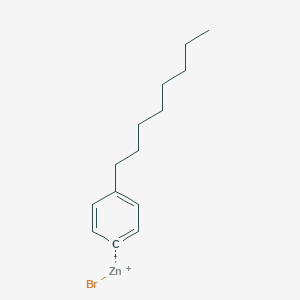
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
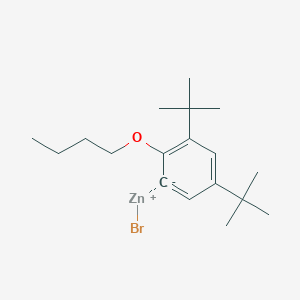
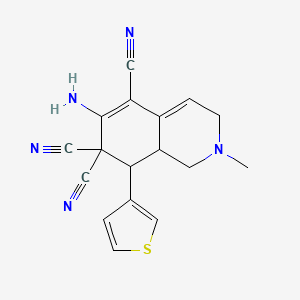

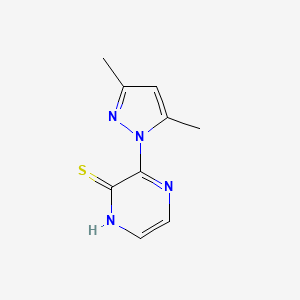
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
